

Application Note: Microscale Photochemical Synthesis of *cis*-1,2-Dibenzoylethylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-1,2-Dibenzoylethylene

Cat. No.: B14747115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the microscale synthesis of ***cis*-1,2-Dibenzoylethylene** through the photochemical isomerization of its trans-isomer. This method is an efficient, cost-effective, and straightforward procedure suitable for undergraduate organic chemistry laboratories and research settings. The protocol outlines the use of readily available reagents and equipment, with sunlight or a sunlamp serving as the light source for the isomerization. Comprehensive characterization data for both isomers, including melting points, UV-Vis absorption maxima, and ¹H NMR chemical shifts, are presented for comparative analysis.

Introduction

Geometric isomers often exhibit distinct physical, chemical, and biological properties. The isomerization of alkenes is a fundamental concept in organic chemistry with practical applications in synthesis and materials science. 1,2-Dibenzoylethylene serves as an excellent model system for demonstrating photochemical E/Z (trans/cis) isomerization. The trans-isomer, a yellow crystalline solid, can be converted to the colorless cis-isomer upon exposure to ultraviolet light.^[1] This transformation involves the excitation of π -electrons to a higher energy state, allowing for rotation around the carbon-carbon double bond. This application note details a microscale procedure for this synthesis, emphasizing efficiency and ease of execution.

Experimental Protocol

This protocol is adapted from established microscale laboratory procedures.[\[2\]](#)[\[3\]](#)

Materials:

- trans-1,2-Dibenzoylethylene (100 mg)
- 95% Ethanol (5.0 mL)
- Test tube (13 x 100 mm) with a cork or stopper
- Hirsch funnel and filter flask
- Stirring rod
- Heat source (e.g., steam bath or hot plate)
- Ice bath
- Light source (direct sunlight or a 150-watt sunlamp)

Procedure:

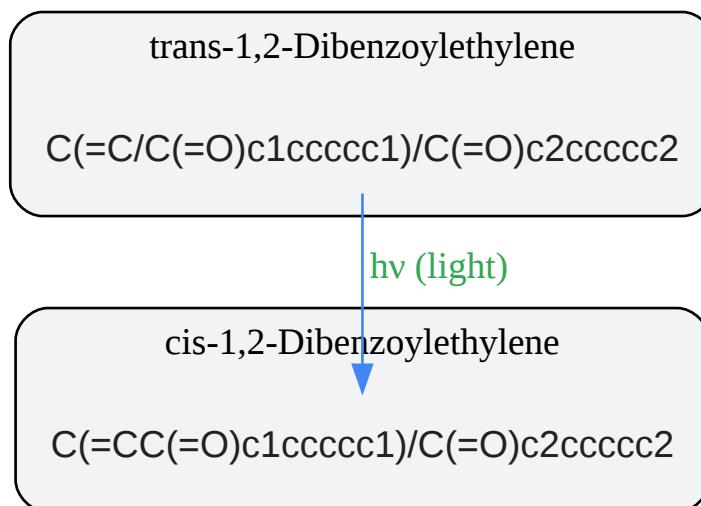
- Dissolution of trans-isomer: In a 13 x 100 mm test tube, dissolve 100 mg of trans-1,2-dibenzoylethylene in 5.0 mL of 95% ethanol. Gentle heating and stirring may be required to facilitate complete dissolution.[\[2\]](#)
- Photochemical Isomerization: After the solution has cooled to room temperature, securely cork the test tube. Place the tube in a location where it will be exposed to direct sunlight for a period of 1 to 7 days.[\[2\]](#) Alternatively, for a more rapid conversion, irradiate the solution with an unfiltered 150-watt sunlamp at a distance of 3-4 inches for 6-7 hours.[\[3\]](#) The solution will gradually become colorless as the yellow trans-isomer converts to the colorless cis-isomer.
- Crystallization and Isolation of cis-isomer: Once the isomerization is complete (indicated by the disappearance of the yellow color), cool the test tube in an ice bath to induce crystallization of the **cis-1,2-dibenzoylethylene**.[\[3\]](#)

- Filtration: Collect the resulting colorless crystals by vacuum filtration using a Hirsch funnel.[2]
- Drying and Yield Calculation: Allow the crystals to air dry completely. Weigh the dried product to determine the actual yield and calculate the percent yield. Expected yields are typically in the range of 65-80%. [2]


Characterization and Data

The successful synthesis of **cis-1,2-Dibenzoylethylene** and the purity of both isomers can be confirmed by various analytical techniques. A summary of the key quantitative data is presented in the table below.

Property	trans-1,2-Dibenzoylethylene	cis-1,2-Dibenzoylethylene
Appearance	Yellow crystals[4]	Colorless crystals[2]
Melting Point	107.7–110.5 °C[3][5]	132.1–136.3 °C[3][5]
UV-Vis (λ_{max} in EtOH)	269 nm[2]	260 nm[2]
^1H NMR (Vinyl Protons, δ)	8.01 ppm[6][7]	7.14 ppm[6][7]


Visualized Experimental Workflow and Isomerization Process

The following diagrams illustrate the key stages of the experimental workflow and the photochemical isomerization at a molecular level.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **cis-1,2-Dibenzoylethylene**.

[Click to download full resolution via product page](#)

Caption: Photochemical isomerization from trans to **cis-1,2-Dibenzoylethylene**.

Conclusion

The microscale photochemical synthesis of **cis-1,2-Dibenzoylethylene** from its trans-isomer is a robust and educational experiment. It effectively demonstrates the principles of photochemical isomerization and provides a hands-on opportunity for researchers to practice fundamental organic chemistry techniques on a small scale. The distinct physical properties of the two isomers allow for a clear visual and analytical confirmation of the reaction's progress and success. This protocol is well-suited for various scientific and educational environments due to its low cost, efficiency, and reliance on simple equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-1,2-Dibenzoylethylene | C16H12O2 | CID 1549518 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity - Dialnet [dialnet.unirioja.es]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Microscale Photochemical Synthesis of cis-1,2-Dibenzoylethylene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14747115#microscale-synthesis-of-cis-1-2-dibenzoylethylene-from-trans-isomer\]](https://www.benchchem.com/product/b14747115#microscale-synthesis-of-cis-1-2-dibenzoylethylene-from-trans-isomer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com